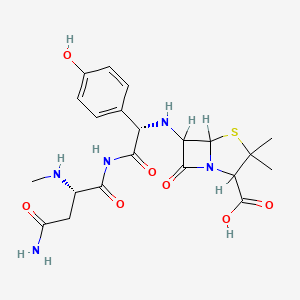
L-Aspoxicillin trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Aspoxicillin trihydrate, also known as this compound, is a useful research compound. Its molecular formula is C21H27N5O7S and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Scientific Research Applications
L-Aspoxicillin trihydrate is utilized in several key areas of research:
1. Chemistry
- Analytical Chemistry : It serves as a reference compound for method development and validation in analytical procedures, allowing researchers to establish reliable testing methods for antibiotic potency and purity .
2. Biology
- Bacterial Resistance Studies : The compound is instrumental in investigating mechanisms of bacterial resistance, contributing to the development of new antibiotics that can overcome resistant strains .
3. Medicine
- Antibacterial Treatment : L-Aspoxicillin is explored for its efficacy in treating various bacterial infections. It is particularly significant in combination therapies aimed at enhancing treatment outcomes against resistant bacteria .
4. Pharmaceutical Industry
- Quality Control : It is employed as a standard in quality control processes during the production of pharmaceutical formulations, ensuring consistency and reliability in drug manufacturing .
Pharmacokinetics
The pharmacokinetic profile of this compound reveals important parameters relevant to its clinical use:
| Parameter | Value |
|---|---|
| Bioavailability | Approximately 60% |
| Peak Plasma Concentration | 10.3 μg/mL |
| Time to Peak Concentration | 1.5 hours |
| Half-Life | 55 minutes |
| Volume of Distribution | 27.7 L |
| Protein Binding | 17% |
These parameters indicate that L-Aspoxicillin is rapidly absorbed and achieves therapeutic concentrations efficiently .
Clinical Applications
This compound has been effectively used in treating various infections caused by susceptible bacteria:
- Respiratory Tract Infections : Effective against pathogens responsible for pneumonia.
- Skin and Soft Tissue Infections : Demonstrated efficacy against Staphylococcus species.
- Urinary Tract Infections : Effective against common uropathogens .
Case Studies
Several studies have documented the effectiveness of this compound in clinical settings:
- Pediatric Use : A study focused on intravenous administration in pediatric patients indicated favorable outcomes in treating severe bacterial infections, highlighting its safety and efficacy profile .
- Combination Therapy : Research has shown enhanced effectiveness when L-Aspoxicillin is used alongside other antibiotics, particularly in cases involving resistant strains .
- Pharmacological Studies : Investigations into its pharmacodynamics have demonstrated significant antibacterial activity against both Gram-positive and certain Gram-negative bacteria, reinforcing its utility as a therapeutic agent .
Propiedades
Número CAS |
63329-59-9 |
|---|---|
Fórmula molecular |
C21H27N5O7S |
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
6-[[(1S)-2-[[(2S)-4-amino-2-(methylamino)-4-oxobutanoyl]amino]-1-(4-hydroxyphenyl)-2-oxoethyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H27N5O7S/c1-21(2)15(20(32)33)26-18(31)14(19(26)34-21)24-13(9-4-6-10(27)7-5-9)17(30)25-16(29)11(23-3)8-12(22)28/h4-7,11,13-15,19,23-24,27H,8H2,1-3H3,(H2,22,28)(H,32,33)(H,25,29,30)/t11-,13-,14?,15?,19?/m0/s1 |
Clave InChI |
ATPVSNJCPGPJGO-XUXOXWKISA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |
SMILES isomérico |
CC1(C(N2C(S1)C(C2=O)N[C@@H](C3=CC=C(C=C3)O)C(=O)NC(=O)[C@H](CC(=O)N)NC)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(C3=CC=C(C=C3)O)C(=O)NC(=O)C(CC(=O)N)NC)C(=O)O)C |
Key on ui other cas no. |
63358-51-0 |
Sinónimos |
aspoxicillin N(4)-methyl-D-asparaginylamoxicillin TA 058 TA-058 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















